molecular formula C20H25N5O3S2 B12207585 N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide

N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide

Cat. No.: B12207585
M. Wt: 447.6 g/mol
InChI Key: NOYZCXMIXVJOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-[(4-Methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide is a sulfonamide derivative featuring a triazolo-pyridine scaffold and a methioninamide side chain. The compound integrates a 4-methylbenzenesulfonyl (tosyl) group, a [1,2,4]triazolo[4,3-a]pyridine moiety, and a methionine-derived amide linkage. Its design shares similarities with sulfonamide-based pharmaceuticals and agrochemicals, which often target metabolic pathways via sulfonylurea-like interactions .

Properties

Molecular Formula

C20H25N5O3S2

Molecular Weight

447.6 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

InChI

InChI=1S/C20H25N5O3S2/c1-15-6-8-16(9-7-15)30(27,28)24-17(11-14-29-2)20(26)21-12-10-19-23-22-18-5-3-4-13-25(18)19/h3-9,13,17,24H,10-12,14H2,1-2H3,(H,21,26)

InChI Key

NOYZCXMIXVJOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)NCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide typically involves multiple steps, including the formation of the sulfonamide group and the attachment of the triazolopyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Sulfonation of Methioninamide

Method : Reaction with (4-methylphenyl)sulfonyl chloride .
Mechanism :

  • Activation : Sulfonyl chloride reacts with the amine nucleophile.

  • Conditions : Pyridine or basic aqueous conditions to neutralize HCl .

Example Reaction :

text
Methioninamide + (4-Methylphenyl)sulfonyl chloride → N²-sulfonylated methioninamide

Reagents :

ReagentRoleReference
(4-Methylphenyl)sulfonyl chlorideElectrophile for sulfonation
PyridineBase to absorb HCl

Coupling of Substituents to Methioninamide

Method : Amide coupling or alkylation.
Mechanism :

  • Ethyl group attachment : SN2 displacement of a leaving group (e.g., bromide).

  • Triazolopyridine linkage : Likely via pre-synthesized ethyl-triazolopyridine fragment.

Example Reaction :

text
N²-Sulfonylated methioninamide + Triazolopyridine-ethyl fragment → Final compound

Chemical Stability and Challenges

FactorImpact on SynthesisMitigation Strategies
Sulfonyl chloride instability Hydrolysis under aqueous conditionsUse pyridine to neutralize HCl
Triazolopyridine reactivity Ring strain or instabilityUse mild cyclization conditions

Analytical Data and Validation

PropertyValue/MethodReference
Molecular weight 422.9 g/mol (analogous compound)
Purity High-yield synthesis protocols
Structural confirmation NMR, MS (analogous compounds)

Research Findings and Context

  • Triazolopyridines are synthesized via oxidative coupling (copper catalysts) or amidoxime cyclization, with yields up to 80% .

  • Sulfonation using substituted sulfonyl chlorides in pyridine is a reliable method for amine protection .

  • Methioninamide derivatives often use alkylation for functionalization, though specific data for this compound remains inferred.

Scientific Research Applications

Structural Overview

The compound features a sulfonamide moiety linked to a triazole-pyridine structure, enhancing its pharmacological profile. The molecular formula is C25H31N3O6SC_{25}H_{31}N_3O_6S with a molecular weight of approximately 565.734 g/mol. This structural composition is crucial for its interaction with biological targets.

Medicinal Chemistry Applications

2.1 Anticancer Activity

One of the most significant applications of this compound is its role as an anticancer agent . Research indicates that it acts as an ATP-competitive inhibitor of sphingosine kinase (SK), specifically targeting both SK1 and SK2 isoforms. The inhibitory constants (Ki values) are reported at 27 µM for SK1 and 6.9 µM for SK2, demonstrating its potency in modulating sphingosine metabolism, which is crucial in cancer progression and survival pathways .

Table 1: Inhibition Potency of N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide

TargetKi Value (µM)
SK127
SK26.9

2.2 Mechanism of Action

The compound induces apoptosis and inhibits angiogenesis , which are critical mechanisms in cancer treatment. By blocking sphingosine kinase activity, it disrupts the signaling pathways that promote tumor growth and vascularization .

Other Therapeutic Applications

3.1 Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may exhibit neuroprotective properties. The modulation of sphingosine pathways is linked to neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .

3.2 Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide derivatives has been documented in various studies. By inhibiting specific inflammatory pathways, these compounds may provide therapeutic benefits in chronic inflammatory conditions .

Case Studies

4.1 Clinical Trials

Mechanism of Action

The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity, while the triazolopyridine moiety may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Findings References
Target Compound : N²-[(4-Methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide Not explicitly provided ~500 (estimated) 4-Methylbenzenesulfonyl, [1,2,4]triazolo[4,3-a]pyridine, methioninamide Hypothesized enzyme inhibition or receptor binding N/A
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine C₁₄H₁₅N₅O₂ 285.30 4-Methoxyphenyl, triazolo[4,3-b]pyridazine, ethanamine Laboratory chemical synthesis; acute oral toxicity
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide C₁₈H₁₇N₃O₂S 339.41 4-Methylbenzenesulfonyl, anilinopyridine Synthetic intermediate; structural analog studies
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Sulfamoyl, pentanamide, pyridinyl Unspecified research applications

Functional Group and Bioactivity Insights

Triazolo-Pyridine Derivatives :

  • The target compound’s [1,2,4]triazolo[4,3-a]pyridine core is structurally distinct from 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (), which contains a triazolo[4,3-b]pyridazine ring. The positional isomerism (a vs. b ring fusion) may influence binding affinity in biological targets, as triazolo-pyridazines are associated with acute toxicity and respiratory irritation .

Sulfonamide Linkages: The 4-methylbenzenesulfonyl group in the target compound is analogous to N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (), where the sulfonamide group facilitates interactions with aromatic or hydrophobic pockets in enzymes.

Amide and Sulfamoyl Variations: Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () highlight the role of sulfamoyl and amide groups in modulating solubility and bioactivity. The target’s methioninamide may enhance cellular uptake due to its resemblance to natural amino acids, unlike the isoindolinone-based analogs .

Hazard and Stability Profiles

  • Acute Toxicity : The triazolo-pyridazine derivative in exhibits acute oral toxicity (GHS Category 4) and respiratory irritation, suggesting that triazolo-heterocycles require careful substituent optimization to mitigate risks .
  • Metabolic Stability: The methioninamide group in the target compound may improve metabolic stability compared to esters like methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (), which are prone to hydrolysis in biological systems .

Biological Activity

N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on recent studies.

Chemical Structure

The compound's structure can be represented by the following formula:

C25H31N3O6SC_{25}H_{31}N_{3}O_{6}S

This structure features a sulfonamide group and a triazole ring, both of which are known for their biological significance.

Antimicrobial Properties

Research has indicated that compounds containing sulfonamide and triazole moieties exhibit significant antimicrobial activity. In a study examining various derivatives of sulfonamides, it was found that compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring enhances the compound's ability to penetrate bacterial membranes and exert its effects .

Anticancer Activity

The triazole component of this compound has been linked to anticancer properties. A series of studies have shown that triazole derivatives can inhibit cancer cell proliferation in various human cancer cell lines. For instance, compounds with similar structural features have been evaluated for their cytotoxic effects against MCF-7 breast cancer cells and Bel-7402 liver cancer cells, revealing promising results .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on MCF-7 and Bel-7402 cell lines
Anti-inflammatoryPotential anti-inflammatory effects noted in preliminary studies

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit key metabolic enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the sulfonamide group allows it to disrupt microbial membranes.
  • Signal Transduction Modulation : The compound could modulate pathways involved in inflammation and cancer progression.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Antibacterial Study : A comparative study on various sulfonamide derivatives showed that those with a triazole moiety had enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
  • Anticancer Evaluation : In vitro studies demonstrated that analogs of this compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for drug development in oncology .

Q & A

Basic: What are the recommended synthetic routes for N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide?

The synthesis of this compound involves multi-step protocols, often starting with the preparation of the triazolopyridine core. A green chemistry approach adapted from related triazolopyridines (e.g., 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine ) employs oxidative ring closure of hydrazine intermediates using sodium hypochlorite (NaOCl) in ethanol at room temperature . Key steps include:

  • Hydrazine intermediate synthesis : Condensation of substituted pyridines with hydrazine derivatives.
  • Oxidative cyclization : NaOCl as a benign oxidant, avoiding toxic reagents like Cr(VI) salts or DDQ.
  • Purification : Extraction followed by alumina plug filtration to isolate the product in high purity .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during triazolopyridine ring formation?

Yield optimization requires systematic parameter screening:

  • Oxidant selection : Compare NaOCl with alternatives like MnO₂ or hypervalent iodine reagents. Evidence suggests NaOCl provides 73% yield in ethanol .
  • Temperature control : Room temperature minimizes side reactions (e.g., overoxidation) but may require extended reaction times (3–6 hours).
  • Solvent effects : Ethanol enhances solubility of polar intermediates; alternatives like acetonitrile or DMF may improve kinetics but require rigorous drying.
  • Catalyst screening : Transition-metal-free conditions are preferred, but Pd/C or CuI could stabilize reactive intermediates in challenging cases .

Basic: What safety protocols are critical when handling this sulfonamide-triazolopyridine hybrid?

Safety measures align with GHS classifications for structurally similar compounds:

  • Acute toxicity : Use fume hoods, nitrile gloves, and sealed goggles to prevent inhalation or dermal contact .
  • Eye/skin irritation : Immediate rinsing with water for 15 minutes if exposed; avoid contact with organic solvents during purification .
  • Waste disposal : Collect in closed containers for incineration to prevent environmental release of sulfonamide residues .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

  • Molecular docking : Use tools like AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 (COX-2)), leveraging the sulfonyl group’s hydrogen-bonding potential .
  • DFT calculations : Analyze electron density at the triazole ring to predict reactivity in nucleophilic substitution or oxidation reactions .
  • ADMET prediction : Software like SwissADME estimates metabolic stability, highlighting risks of methionine sulfone formation (a common impurity in sulfonamide derivatives) .

Basic: What analytical techniques confirm the structural integrity of the compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify sulfonyl and triazole proton environments. For example, the methyl group on the 4-methylphenyl ring appears as a singlet at ~2.4 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • HPLC purity : Use C18 columns (e.g., Chromolith) with UV detection at 254 nm to assess impurities like N-acetyl-methionine derivatives .

Advanced: How should researchers address discrepancies in biological activity data across studies?

  • Assay standardization : Control variables (e.g., cell line passage number, serum concentration) to minimize variability.
  • Impurity profiling : Quantify methionine sulfone (CAS 7314-32-1) and N-acetyl-methionine (CAS 65-82-7) via LC-MS, as these byproducts can skew IC₅₀ values .
  • Dose-response validation : Repeat experiments with independent synthetic batches to rule out batch-specific anomalies .

Basic: What are the primary biological targets for triazolopyridine-sulfonamide hybrids?

These compounds often target enzymes or receptors due to their heterocyclic and sulfonyl pharmacophores:

  • COX-2 inhibition : Triazolopyridines mimic celecoxib’s binding to the COX-2 active site .
  • Kinase modulation : The sulfonamide group chelates Mg²⁺ in ATP-binding pockets (e.g., tyrosine kinases) .
  • Antimicrobial activity : Triazole rings disrupt bacterial membrane synthesis via interactions with penicillin-binding proteins .

Advanced: How can structure-activity relationship (SAR) studies guide derivatization of this compound?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability .
  • Linker optimization : Replace the ethyl spacer between triazole and methioninamide with rigidified moieties (e.g., propargyl) to improve target affinity.
  • Stereochemical control : Synthesize enantiomers to assess chiral center impact on selectivity (e.g., methionine’s S-configuration) .

Basic: What are the storage and stability requirements for this compound?

  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the methionine thioether group.
  • Stability monitoring : Conduct monthly HPLC checks for degradation products (e.g., sulfone derivatives) .

Advanced: How can AI-driven platforms accelerate research on this compound?

  • Reaction prediction : Tools like IBM RXN for Chemistry propose alternative synthetic pathways using transformer models trained on USPTO data .
  • Process optimization : COMSOL Multiphysics simulates mass transfer limitations in large-scale synthesis, reducing trial-and-error experimentation .
  • Data integration : AI platforms aggregate bioactivity data from public repositories (e.g., ChEMBL) to prioritize in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.